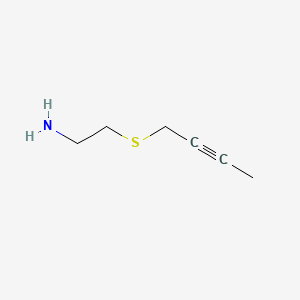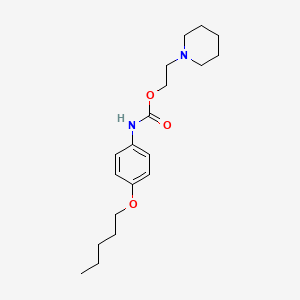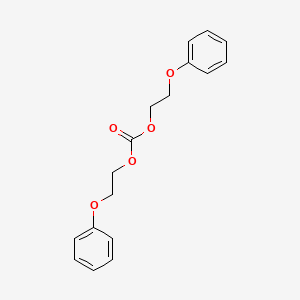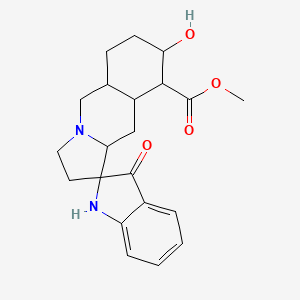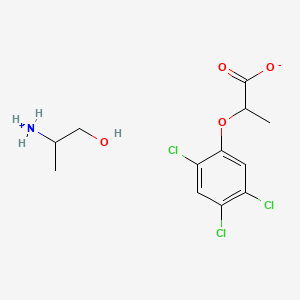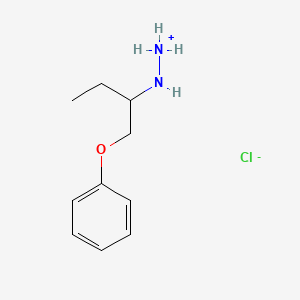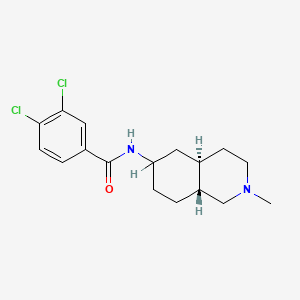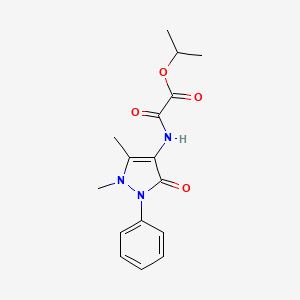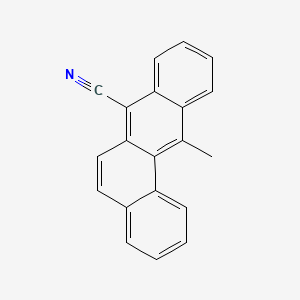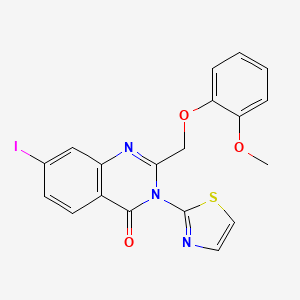
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine, methoxyphenoxy, and thiazolyl groups in this compound suggests it may have unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions using methoxyphenol and appropriate alkylating agents.
Incorporation of the Thiazolyl Group: Thiazole derivatives can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core or the thiazolyl group, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using organometallic reagents or halogen exchange reactions with silver salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazolinones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine, methoxyphenoxy, and thiazolyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
7-Iodoquinazolinone: A derivative with similar iodine substitution.
2-Methoxyphenoxyquinazolinone: A compound with the methoxyphenoxy group.
Thiazolylquinazolinone: A derivative with the thiazolyl group.
Uniqueness
The unique combination of iodine, methoxyphenoxy, and thiazolyl groups in 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
75057-65-7 |
|---|---|
分子式 |
C19H14IN3O3S |
分子量 |
491.3 g/mol |
IUPAC名 |
7-iodo-2-[(2-methoxyphenoxy)methyl]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C19H14IN3O3S/c1-25-15-4-2-3-5-16(15)26-11-17-22-14-10-12(20)6-7-13(14)18(24)23(17)19-21-8-9-27-19/h2-10H,11H2,1H3 |
InChIキー |
ZRFQDGVTNZDZEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC2=NC3=C(C=CC(=C3)I)C(=O)N2C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
